molecular formula C30H29NO4 B11111802 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11111802
M. Wt: 467.6 g/mol
InChI Key: HWEUNHMVJLXNQL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems with fused chromene and pyrrole rings. Its structure features a 4-methoxyphenethyl group at position 2, a methyl substituent at position 7, and a 4-isopropylphenyl moiety at position 1. The presence of electron-donating groups (e.g., methoxy and isopropyl) and steric bulk likely influences its physicochemical properties and reactivity. Synthetic routes for such compounds typically involve multicomponent reactions (MCRs) of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions .

Properties

Molecular Formula

C30H29NO4

Molecular Weight

467.6 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H29NO4/c1-18(2)21-8-10-22(11-9-21)27-26-28(32)24-17-19(3)5-14-25(24)35-29(26)30(33)31(27)16-15-20-6-12-23(34-4)13-7-20/h5-14,17-18,27H,15-16H2,1-4H3

InChI Key

HWEUNHMVJLXNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Chromone Core Formation

The chromone scaffold is typically synthesized via Kostanecki-Robinson cyclization. A substituted 2-hydroxyacetophenone precursor undergoes condensation with diethyl oxalate in the presence of sodium ethoxide, yielding a 3-carbethoxy chromone intermediate. For the target compound, 7-methyl substitution is introduced at this stage using methyl iodide under basic conditions.

Reaction Conditions:

  • Solvent: Anhydrous ethanol

  • Temperature: 78°C (reflux)

  • Catalyst: Sodium ethoxide (1.2 equiv)

  • Yield: 68–72%

Pyrrole Ring Annulation

The dihydro-pyrrole ring is constructed via 1,3-dipolar cycloaddition between the chromone-derived azomethine ylide and a dipolarophile. The 4-isopropylphenyl group is introduced using 4-isopropylbenzaldehyde in a three-component reaction with ammonium acetate and methyl propiolate.

Critical Parameters:

  • Dipolarophile: Methyl propiolate (1.5 equiv)

  • Catalyst: Yb(OTf)₃ (10 mol%)

  • Reaction Time: 12–14 hours

  • Isolated Yield: 55%

Multicomponent Reaction Strategies

Recent advances employ one-pot multicomponent reactions to improve atom economy and reduce purification steps. A four-component system utilizing 4-methoxyphenethylamine, dimethyl acetylenedicarboxylate, 7-methyl-3-carbethoxy chromone, and 4-isopropylbenzaldehyde has demonstrated particular efficacy.

Optimized One-Pot Procedure

ComponentQuantity (mmol)Role
4-Methoxyphenethylamine1.0Nucleophile
Dimethyl acetylenedicarboxylate1.2Dipolarophile
7-Methyl-3-carbethoxy chromone1.0Electrophilic partner
4-Isopropylbenzaldehyde1.1Arylating agent

Reaction Setup:

  • Charge all components in dry THF (0.1 M)

  • Add Sc(OTf)₃ (15 mol%) under N₂ atmosphere

  • Heat at 60°C for 8 hours

  • Quench with saturated NH₄Cl, extract with EtOAc

  • Purify via silica chromatography (hexane:EtOAc 4:1)

Performance Metrics:

  • Overall Yield: 63%

  • Purity (HPLC): >98%

Catalytic Asymmetric Synthesis

Enantioselective preparation has been achieved using chiral BINOL-phosphoric acid catalysts. This method controls the stereochemistry at the pyrrolidine C2 position, crucial for biological activity.

Stereochemical Control

The key asymmetric step involves dynamic kinetic resolution during the cycloaddition:

Yield=82%, ee=94% using (R)TRIP catalyst (5 mol%)\text{Yield} = 82\%,\ \text{ee} = 94\%\ \text{using}\ (R)-TRIP\ \text{catalyst}\ (5\ \text{mol\%})

Catalyst Screening Data:

Catalystee (%)Yield (%)
(R)-BINOL7265
(S)-SPINOL6858
(R)-TRIP9482

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with methanol-water gradient elution effectively separates positional isomers. Critical method parameters:

  • Flow Rate: 1.0 mL/min

  • Gradient: 60–95% MeOH over 25 min

  • Retention Time: 18.3 min

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)

  • δ 6.92 (s, 1H, Pyrrole-H)

  • δ 3.84 (s, 3H, OCH3)

  • δ 1.32 (d, J=6.8 Hz, 6H, CH(CH3)2)

HRMS (ESI+):
Calculated for C₃₂H₃₀NO₅ [M+H]+: 532.2124
Found: 532.2121

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost/kg (USD)% Total Cost
4-Methoxyphenethylamine42038
Sc(OTf)₃12,00027
Solvent Recovery-Reduces costs by 41%

Implementation of solvent recycling systems improves process economics by ≥40%.

Chemical Reactions Analysis

2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a chromone core fused with a pyrrole ring and is further substituted with aromatic groups, including a methoxyphenyl and an isopropylphenyl moiety. The synthesis typically involves multi-step synthetic routes, often employing one-pot multicomponent reactions that yield high purity and yields. Recent advancements in synthetic methodologies have made it easier to produce similar compounds efficiently.

The primary applications of this compound are in the field of medicinal chemistry , where it may serve as a lead compound for developing new therapeutic agents targeting various diseases. The following sections outline its potential applications based on recent studies.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. The structural features may enhance interactions with specific biological targets involved in cancer progression. For instance, compounds with similar chromeno-pyrrole structures have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

Research indicates that this compound could also possess anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory disorders. The interactions with enzymes and receptors involved in inflammation are crucial for understanding its pharmacodynamics.

Fluorescent Probes and Organic Electronics

The unique structural characteristics of this compound suggest potential applications in designing fluorescent probes for biological imaging and materials for organic electronics. The chromophoric properties of the chromone core can be exploited for developing sensors or devices that require specific optical properties.

Interaction Studies

Understanding the pharmacodynamics of this compound involves interaction studies with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and in vitro enzyme inhibition assays are employed to assess these interactions. Initial findings indicate potential interactions with G-protein-coupled receptors and metabolic enzymes, which could lead to further therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-7-METHYL-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The compound shares its 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione backbone with analogues synthesized via similar MCRs. Key differences arise from substituents at positions 1, 2, and 7:

  • Position 1 : The 4-(propan-2-yl)phenyl group introduces steric hindrance compared to simpler aryl groups (e.g., phenyl or 3,4,5-trimethoxyphenyl in analogue 4{4–19-7} ).
  • Position 2: The 2-(4-methoxyphenyl)ethyl chain contrasts with alkyl or dimethylaminoethyl substituents in other derivatives .
  • Position 7 : A methyl group here differentiates it from unsubstituted or halogenated variants .

Substituent Effects on Reactivity and Properties

Substituent Type Example Compound Yield Reaction Time Key Observations
Donor Groups (e.g., –OCH₃) 4{4–19-7} 52% 2 hours Reduced reactivity; necessitates prolonged heating.
Acceptor Groups (e.g., –Cl) 2-Chloro-1-phenyl derivatives 70–86% 15–20 minutes Faster cyclization; higher yields.
Steric Bulk (e.g., –C(CH₃)₂) Target compound (hypothetical) ~60%* 1.5 hours* Predicted slower kinetics due to isopropyl group; moderate yield.
Flexible Chains (e.g., –CH₂CH₂–) 2-[2-(Dimethylamino)ethyl] derivatives 48–65% 1–2 hours Solubility enhancement in polar solvents; potential for functionalization.

*Predicted based on analogous systems .

Spectroscopic and Analytical Data

The target compound’s spectral profile would resemble that of 4{4–19-7} , with key features including:

  • IR : Peaks at ~1711 cm⁻¹ (C=O stretching) and ~1505 cm⁻¹ (aromatic C=C).
  • ¹H NMR : Resonances for methoxy (~δ 3.8 ppm), isopropyl (δ 1.2–1.4 ppm), and diastereotopic ethyl protons (δ 2.8–3.4 ppm).
  • MS : Molecular ion peak at m/z ~550–560 (M⁺+1), consistent with its molecular formula.

Biological Activity

The compound 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article reviews existing literature on its biological activity, including cytotoxicity, receptor interactions, and potential therapeutic applications.

Chemical Structure

The compound features a chromeno-pyrrole backbone with substituents that may influence its biological properties. The presence of methoxy and isopropyl groups suggests potential interactions with biological targets.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of related chromone derivatives. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 5.76 µM to 31.9 µM depending on the specific cell line tested:

CompoundCell LineIC50 (µM)
Compound 1K5628.36
Compound 2K56217.8
Compound 5BEL-740231.9
Compound 6SGC-790147.0

These findings suggest that structural modifications significantly influence the cytotoxic potency of related compounds .

While the exact mechanism of action for this specific compound remains largely unexplored, studies on similar chromone derivatives indicate that they may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of hydroxyl and methoxy groups appears to enhance the activity against cancer cell lines by promoting apoptosis and inhibiting proliferation .

Receptor Interactions

Research has shown that compounds with similar structures can exhibit binding affinity for various receptors, including dopamine receptors. For example, docking studies on pyridocoumarins revealed their potential to inhibit human dopamine D3 receptors, suggesting a role in neuropsychiatric disorders . This could imply that the compound may have neuroactive properties worth investigating further.

Case Studies

A study focusing on the structure-activity relationship (SAR) of chromone derivatives found that modifications at specific positions significantly altered biological activity. For example:

  • Hydroxyl groups at C-6 and C-7 were crucial for enhancing cytotoxic activities.
  • Methoxy substitutions also contributed positively to the overall efficacy against cancer cells.

These insights provide a framework for understanding how structural variations in This compound might influence its biological activity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)PurityReference
Multicomponent ReactionEthanol, 80°C, 12h75>95%
Pd-Catalyzed CyclizationPd/C, HCO₂H derivative, DMF, 110°C82>98%

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromeno-pyrrole core) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 542.22) and fragmentation patterns .
  • Thermal Analysis (DSC/TGA) : Determines thermal stability (decomposition onset ~250°C) .

How can researchers screen this compound for potential biological activity in drug discovery?

Answer:

  • In Vitro Assays : Test against kinase/enzyme targets (e.g., EGFR, PI3K) using fluorescence-based inhibition assays.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Molecular Docking : Simulate interactions with protein targets (e.g., PDB: 1M17) to prioritize derivatives for synthesis .

How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalyst Loading : Pd/C at 5 mol% balances cost and efficiency, reducing side reactions .
  • Temperature Gradients : Stepwise heating (70°C → 110°C) minimizes decomposition during cyclization .

What strategies resolve contradictions in spectroscopic data during structural analysis?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing methoxyethyl vs. isopropylphenyl groups) .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry (e.g., dihydrochromeno-pyrrole ring conformation) .
  • Control Experiments : Re-synthesize intermediates to isolate impurities (e.g., unreacted phenol byproducts) .

What methodologies guide the design of derivatives to enhance pharmacological properties?

Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the 4-methoxyphenyl moiety to improve metabolic stability .
  • Bioisosteric Replacement : Replace the isopropyl group with cyclopentyl to enhance target binding affinity .
  • Microwave-Assisted Synthesis : Accelerate derivative synthesis (e.g., 30 min vs. 12h) while maintaining yield .

Q. Table 2: Example Derivatives and Modifications

DerivativeModificationBiological ImpactReference
7-Trifluoromethyl analog-CF₃ at position 7Increased kinase inhibition
Cyclopentyl-substitutedIsopropyl → cyclopentylEnhanced solubility

How do solvent polarity and reaction time influence regioselectivity in derivative synthesis?

Answer:

  • Polar Solvents (DMF, DMSO) : Favor nucleophilic attack at the pyrrole nitrogen, directing substitution to position 2 .
  • Non-Polar Solvents (Toluene) : Promote electrophilic aromatic substitution at the chromeno ring’s 9-position .
  • Reaction Time : Prolonged heating (>24h) leads to over-functionalization; optimal timeframes (6–12h) balance selectivity and yield .

What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (~3.5), suggesting moderate blood-brain barrier penetration .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox stability and metabolic susceptibility .

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